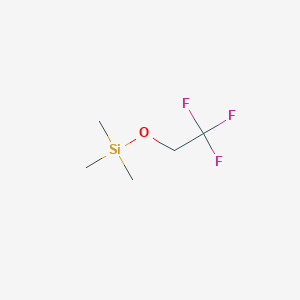
2,2,2-Trifluoroethoxytrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethoxytrimethylsilane is a chemical compound with the molecular formula C5H11F3OSi It is a silane derivative where the silicon atom is bonded to three methyl groups and one 2,2,2-trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethoxytrimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethoxytrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form 2,2,2-trifluoroethanol and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halides (e.g., sodium chloride) or alkoxides (e.g., sodium methoxide) in polar solvents.
Hydrolysis: Requires the presence of water or aqueous solutions.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as trifluoroethanol derivatives.
Hydrolysis: Produces 2,2,2-trifluoroethanol and trimethylsilanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethoxytrimethylsilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroethoxytrimethylsilane exerts its effects involves the interaction of the trifluoroethoxy group with target molecules. This interaction can lead to changes in the chemical and physical properties of the target, such as increased stability or altered reactivity. The silicon atom in the compound also plays a role in its reactivity, particularly in substitution and hydrolysis reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyltrimethylsilane: Similar structure but lacks the ethoxy group.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the silicon atom.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but lacks the trifluoroethoxy group.
Uniqueness
2,2,2-Trifluoroethoxytrimethylsilane is unique due to the presence of both the trifluoroethoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
Propiedades
Número CAS |
56859-55-3 |
|---|---|
Fórmula molecular |
C5H11F3OSi |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
trimethyl(2,2,2-trifluoroethoxy)silane |
InChI |
InChI=1S/C5H11F3OSi/c1-10(2,3)9-4-5(6,7)8/h4H2,1-3H3 |
Clave InChI |
KGFLFWRAHYKYEA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
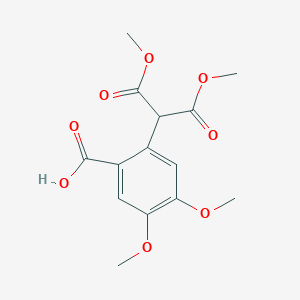
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
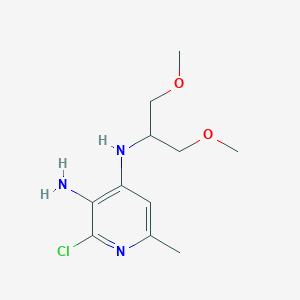
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
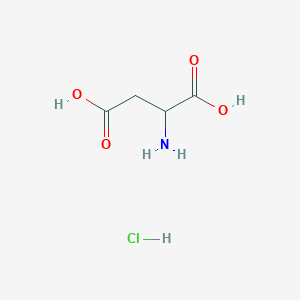
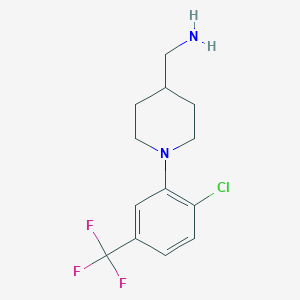
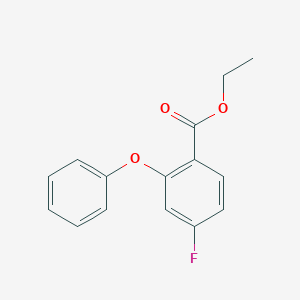
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
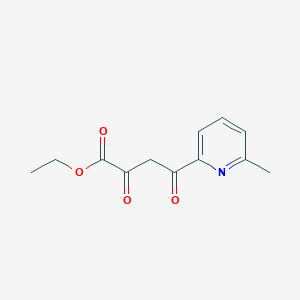
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
